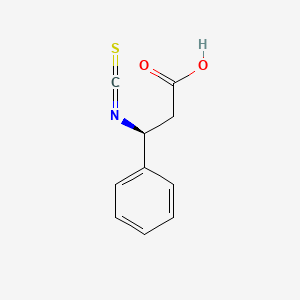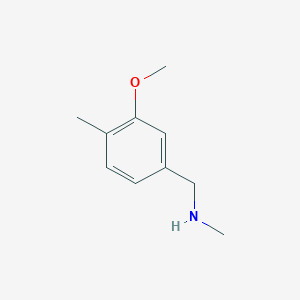
1-(3-methoxy-4-methylphenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is an organic compound belonging to the class of substituted amphetamines.
準備方法
The synthesis of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine typically involves several steps starting from p-toluic acid. The process includes the conversion of p-toluic acid to (3-methoxy-4-methylphenyl)acetonitrile, followed by Claisen’s reaction with ethyl acetate and subsequent acid hydrolysis to obtain the phenylacetone derivative. The final steps involve Leuckart’s reaction and alkaline hydrolysis to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy or methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: It has been investigated for its potential therapeutic effects in treating neurological disorders and as a psychoactive agent in psychotherapy
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a selective serotonin releasing agent (SSRA) and 5-HT2A receptor agonist. This interaction leads to increased serotonin levels in the synaptic cleft, promoting mood enhancement and altered perception . The compound’s effects on dopamine and norepinephrine systems also contribute to its psychoactive properties.
類似化合物との比較
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is structurally similar to other substituted amphetamines, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic and empathogenic effects.
3-Methoxy-4-methylamphetamine (MMA): Shares similar psychoactive properties but differs in its specific receptor interactions.
5-Methoxy-6-methyl-2-aminoindan: Another compound with similar pharmacological effects but distinct structural features
特性
CAS番号 |
1094755-12-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(3-methoxy-4-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)6-10(8)12-3/h4-6,11H,7H2,1-3H3 |
InChIキー |
UATTXFAMYIWOSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


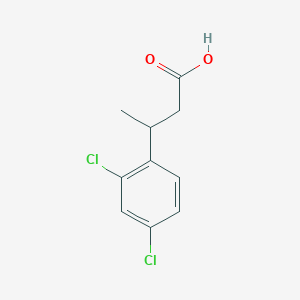
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
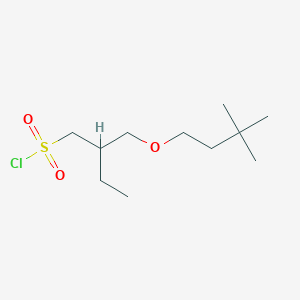
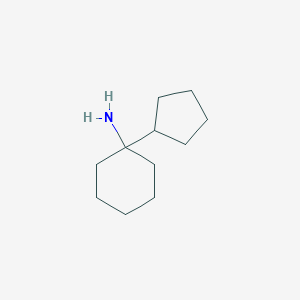
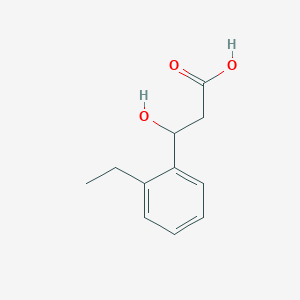
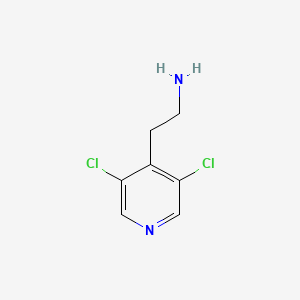
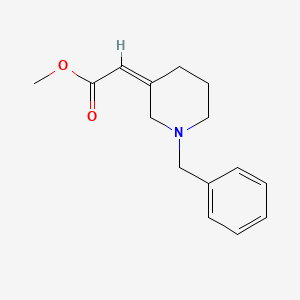
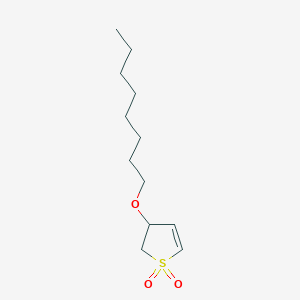

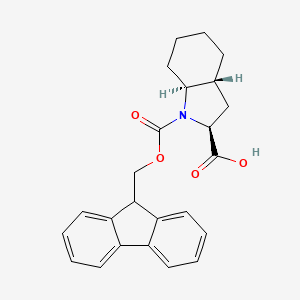

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)

